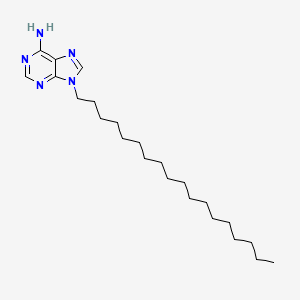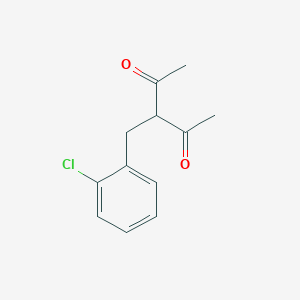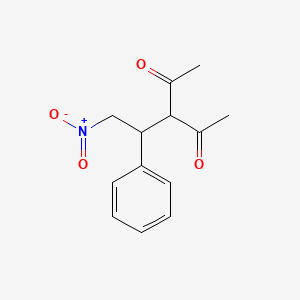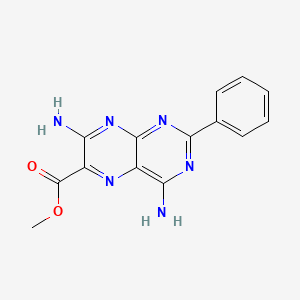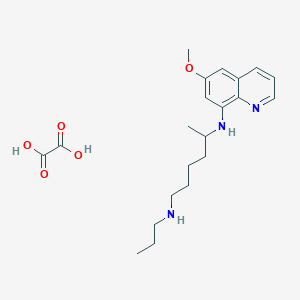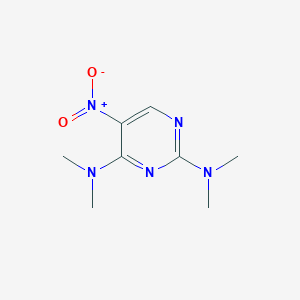
2-N,2-N,4-N,4-N-tetramethyl-5-nitropyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-N,2-N,4-N,4-N-tetramethyl-5-nitropyrimidine-2,4-diamine is an organic compound with a complex structure that includes a pyrimidine ring substituted with nitro and tetramethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,2-N,4-N,4-N-tetramethyl-5-nitropyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine precursor followed by the introduction of tetramethyl groups through alkylation reactions. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions. Safety measures are also critical due to the use of hazardous reagents and the potential for exothermic reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-N,2-N,4-N,4-N-tetramethyl-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tetramethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-N,2-N,4-N,4-N-tetramethyl-5-nitropyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-N,2-N,4-N,4-N-tetramethyl-5-nitropyrimidine-2,4-diamine exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the tetramethyl groups can influence the compound’s lipophilicity and binding affinity to biological targets. These interactions can modulate enzymatic activity or disrupt cellular processes, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-N,2-N,4-N,4-N-tetramethylpyrimidine-2,4-diamine: Lacks the nitro group, resulting in different reactivity and applications.
5-nitropyrimidine-2,4-diamine: Lacks the tetramethyl groups, affecting its solubility and biological activity.
2-N,2-N,4-N,4-N-tetramethyl-5-nitrobenzene-1,3-diamine: Similar structure but with a benzene ring instead of a pyrimidine ring, leading to different chemical properties.
Uniqueness
2-N,2-N,4-N,4-N-tetramethyl-5-nitropyrimidine-2,4-diamine is unique due to the combination of its nitro and tetramethyl groups on a pyrimidine ring. This unique structure imparts specific chemical reactivity and potential for diverse applications that are not observed in its analogs.
Propiedades
Número CAS |
1137-13-9 |
|---|---|
Fórmula molecular |
C8H13N5O2 |
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
2-N,2-N,4-N,4-N-tetramethyl-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C8H13N5O2/c1-11(2)7-6(13(14)15)5-9-8(10-7)12(3)4/h5H,1-4H3 |
Clave InChI |
WHTLEFOMOMTSES-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC(=NC=C1[N+](=O)[O-])N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(2-Amino-3-cyano-pyrrolo[2,3-b]quinoxalin-1-yl)benzoic acid](/img/structure/B14009817.png)


![1-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-phenylthiourea](/img/structure/B14009844.png)

![N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride](/img/structure/B14009859.png)
